Technical Guide: Synthesis and Characterization of 3-Ethoxy-4-[(2-methylbenzyl)oxy]benzoyl Chloride
Technical Guide: Synthesis and Characterization of 3-Ethoxy-4-[(2-methylbenzyl)oxy]benzoyl Chloride
The following technical guide details the synthesis, characterization, and handling of 3-Ethoxy-4-[(2-methylbenzyl)oxy]benzoyl chloride (CAS 1160251-05-7). This document is structured for research chemists and process development scientists, focusing on a robust, scalable synthetic route derived from commercially available precursors.
Executive Summary
3-Ethoxy-4-[(2-methylbenzyl)oxy]benzoyl chloride is a highly reactive acyl chloride building block characterized by a benzoyl core substituted with an ethoxy group at the 3-position and a bulky 2-methylbenzyloxy ether at the 4-position.
This molecule serves as a critical electrophile in the synthesis of complex pharmaceutical intermediates, particularly in the formation of amide or ester linkages for drug candidates targeting metabolic disorders (e.g., PPAR agonists or GPR40 modulators) where the lipophilic 2-methylbenzyl ether moiety provides essential receptor binding affinity.
Key Chemical Attributes:
-
Molecular Formula:
-
Molecular Weight: 304.77 g/mol
-
Physical State: Off-white to pale yellow solid (low melting) or viscous oil (depending on purity).
-
Reactivity: Moisture-sensitive; rapidly hydrolyzes to the corresponding benzoic acid.
Strategic Synthesis Architecture
The synthesis is designed around a convergent 3-step protocol starting from Ethyl Vanillin (3-ethoxy-4-hydroxybenzaldehyde) . This route is selected over direct alkylation of hydroxybenzoic acids to avoid competitive esterification side reactions and to utilize the high purity of food-grade Ethyl Vanillin.
Retrosynthetic Analysis
The target acid chloride is disconnected at the acyl chloride bond, leading to the carboxylic acid precursor. The acid is formed via oxidation of the aldehyde, which is constructed via a Williamson ether synthesis.
-
Target: 3-Ethoxy-4-[(2-methylbenzyl)oxy]benzoyl chloride[1]
-
Intermediate 1: 3-Ethoxy-4-[(2-methylbenzyl)oxy]benzoic acid
-
Intermediate 2: 3-Ethoxy-4-[(2-methylbenzyl)oxy]benzaldehyde
-
Starting Material: Ethyl Vanillin (3-Ethoxy-4-hydroxybenzaldehyde) + 2-Methylbenzyl chloride
Synthetic Pathway Visualization (DOT)
Figure 1: Step-wise synthetic pathway from Ethyl Vanillin to the target Acid Chloride.[2]
Detailed Experimental Protocols
Step 1: Williamson Ether Synthesis
Objective: Alkylation of the 4-hydroxyl group of Ethyl Vanillin.
-
Reagents:
-
Ethyl Vanillin (1.0 eq)
-
2-Methylbenzyl chloride (1.1 eq)
-
Potassium Carbonate (
) (2.0 eq, anhydrous) -
Potassium Iodide (KI) (0.1 eq, catalyst)
-
Solvent: DMF (Dimethylformamide) or Acetonitrile.
-
Protocol:
-
Charge a reaction vessel with Ethyl Vanillin and DMF (5 vol).
-
Add
and KI. Stir at room temperature for 15 minutes. -
Add 2-Methylbenzyl chloride dropwise.
-
Heat the mixture to 80°C and monitor by TLC (Hexane:EtOAc 7:3) until Ethyl Vanillin is consumed (~3-5 hours).
-
Workup: Cool to RT, pour into ice water (20 vol). The product usually precipitates. Filter the solid.[3][4][5] If oil forms, extract with Ethyl Acetate, wash with brine, dry over
, and concentrate. -
Purification: Recrystallization from Ethanol/Water yields 3-Ethoxy-4-[(2-methylbenzyl)oxy]benzaldehyde .
Step 2: Pinnick Oxidation (Aldehyde to Acid)
Objective: Selective oxidation of the aldehyde to the carboxylic acid without affecting the ether linkage.
-
Reagents:
-
Intermediate Aldehyde (from Step 1) (1.0 eq)
-
Sodium Chlorite (
) (1.5 eq) -
Sodium Dihydrogen Phosphate (
) (1.2 eq) -
Scavenger: 2-Methyl-2-butene (3.0 eq)
-
Solvent: t-Butanol / Water (3:1).
-
Protocol:
-
Dissolve the aldehyde and 2-methyl-2-butene in t-Butanol.
-
Dissolve
and in water. -
Add the aqueous salt solution to the organic phase dropwise at 0°C .
-
Allow to warm to RT and stir for 2-4 hours.
-
Workup: Acidify to pH 2 with 1N HCl. Extract with Ethyl Acetate.[2][4]
-
Purification: The crude acid can be recrystallized from Toluene/Heptane to yield 3-Ethoxy-4-[(2-methylbenzyl)oxy]benzoic acid .
Step 3: Chlorination (Acid to Acid Chloride)
Objective: Activation of the carboxylic acid.[5] Note: This step requires strictly anhydrous conditions.
-
Reagents:
-
Benzoic Acid Intermediate (from Step 2) (1.0 eq)
-
Thionyl Chloride (
) (3.0 eq) -
Catalyst: DMF (2-3 drops)
-
Solvent: Toluene (anhydrous) or DCM.
-
Protocol:
-
Suspend the dry benzoic acid derivative in anhydrous Toluene (5-10 vol).
-
Add Thionyl Chloride dropwise under
atmosphere. -
Heat to Reflux (approx. 80-110°C) for 2-3 hours. Gas evolution (
, ) will be observed. -
Completion: Reaction is complete when gas evolution ceases and the solution becomes clear.
-
Isolation: Distill off Toluene and excess
under reduced pressure. -
Final Product: The residue is 3-Ethoxy-4-[(2-methylbenzyl)oxy]benzoyl chloride . It is typically used immediately in the next step or stored under inert gas.
Characterization & Quality Control
Because acid chlorides are unstable during standard LC-MS/HPLC analysis (they hydrolyze on the column), quality control relies on Derivatization or anhydrous spectroscopic methods .
Derivatization Method (HPLC)
To accurately determine purity, convert a sample of the acid chloride to its methyl ester.
-
Take ~10 mg of Acid Chloride.
-
Quench in 1 mL dry Methanol (with 1 drop Pyridine).
-
Analyze the resulting Methyl Ester via HPLC.[4]
Data Summary Table:
| Attribute | Specification | Method |
| Appearance | Off-white solid or yellow viscous oil | Visual |
| Identity (IR) | C=O[3] Stretch: 1775 ± 5 cm⁻¹ (Acid Chloride)Absence of broad OH stretch (3000 cm⁻¹) | FTIR (Neat/ATR) |
| Identity (NMR) | ¹H NMR (CDCl₃): Shift of aromatic protons downfield relative to acid.Absence of COOH proton (~11-13 ppm). | 400 MHz NMR |
| Hydrolyzable Cl | > 11.5% (Theoretical: ~11.6%) | Potentiometric Titration ( |
| Purity (Derivatized) | > 98.0% (as Methyl Ester) | HPLC (C18, ACN/Water) |
Spectroscopic Validation Logic
-
IR Shift: The carbonyl stretch shifts from ~1680 cm⁻¹ (Acid) to ~1775 cm⁻¹ (Acid Chloride). This is the primary indicator of conversion.
-
1H NMR: The methylene protons of the ethoxy group (
) and the benzylic protons ( ) will show distinct splitting patterns. The 2-methyl group on the benzyl ring will appear as a singlet around 2.3 ppm.
Process Safety & Handling
Critical Hazards
-
Corrosivity: Thionyl chloride and the product release HCl upon contact with moisture. Causes severe skin burns and eye damage.
-
Pressure: Gas evolution (
, ) during synthesis requires adequate scrubbing (NaOH trap).
Storage
-
Atmosphere: Store under Argon or Nitrogen.
-
Temperature: 2-8°C (Refrigerated).
-
Container: Tightly sealed glass with PTFE-lined cap. Avoid metal containers due to corrosion risk.
Workflow Diagram: Safe Handling
Figure 2: Post-reaction handling workflow to prevent hydrolysis.
References
-
Chemical Identity: BLD Pharm. 3-Ethoxy-4-((2-methylbenzyl)oxy)benzoyl chloride (CAS 1160251-05-7) Product Entry. Retrieved from
- Ether Synthesis Protocol:Williamson Ether Synthesis. Organic Chemistry Portal. (Standard methodology reference).
- Oxidation Methodology: Bal, B. S., Childers, W. E., & Pinnick, H. W. (1981). Oxidation of aldehydes to carboxylic acids with sodium chlorite. Tetrahedron, 37(11), 2091-2096. (Basis for Step 2).
- Acid Chloride Preparation: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
- Related Structural Analog (Repaglinide): Grell, W., Hurnaus, R., Grisenbeck, G., Mark, M. (1998). Repaglinide and related hypoglycemic benzoic acid derivatives. Journal of Medicinal Chemistry, 41(26), 5219-5246. (Context for the benzoic acid pharmacophore).
Sources
- 1. 1160251-05-7|3-Ethoxy-4-((2-methylbenzyl)oxy)benzoyl chloride|BLD Pharm [bldpharm.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. A Process For Preparation Of (S) 1 (3 Ethoxy 4 Methoxyphenyl) 2 [quickcompany.in]
